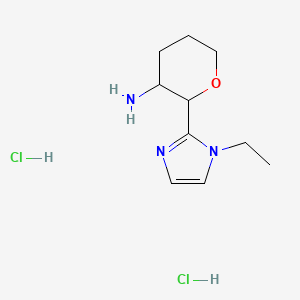
2-(1-Ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is a compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in many biologically active molecules, adds to its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.
Coupling of the Imidazole and Oxane Rings: The imidazole and oxane rings can be coupled through nucleophilic substitution reactions, where the amine group on the oxane ring reacts with a suitable leaving group on the imidazole ring.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can occur at the oxane ring, potentially leading to the formation of tetrahydropyran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted imidazole and oxane derivatives.
Applications De Recherche Scientifique
2-(1-Ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to the presence of the imidazole ring, which is common in many drugs.
Industry: Used in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is not fully understood. it is believed to interact with various molecular targets through the imidazole ring. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-imidazole: Similar imidazole ring structure but lacks the oxane ring.
2-(1H-Imidazol-2-yl)ethanol: Contains an imidazole ring and an ethanol group instead of the oxane ring.
2-(1H-Imidazol-2-yl)acetic acid: Contains an imidazole ring and an acetic acid group instead of the oxane ring.
Uniqueness
2-(1-Ethyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is unique due to the presence of both the imidazole and oxane rings. This combination of structural features allows it to interact with a wider range of molecular targets compared to similar compounds that lack one of these rings. Additionally, the dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C10H19Cl2N3O |
|---|---|
Poids moléculaire |
268.18 g/mol |
Nom IUPAC |
2-(1-ethylimidazol-2-yl)oxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-13-6-5-12-10(13)9-8(11)4-3-7-14-9;;/h5-6,8-9H,2-4,7,11H2,1H3;2*1H |
Clé InChI |
KROOWORNSXYWEL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C2C(CCCO2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13237959.png)
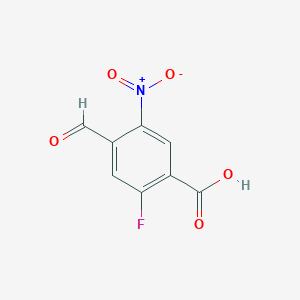
![4-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13237982.png)
![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine](/img/structure/B13237997.png)
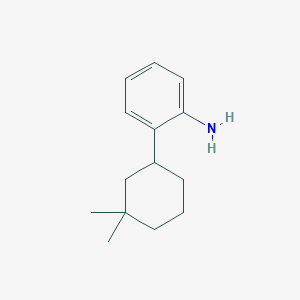
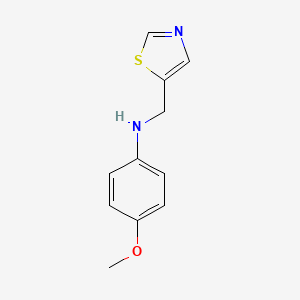

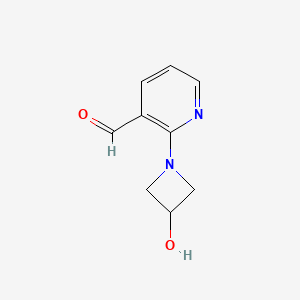

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13238015.png)

![(2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13238023.png)


